molecular formula C13H10FNO3 B6368170 4-(2-Fluoro-4-methoxycarbonylphenyl)-2-hydroxypyridine, 95% CAS No. 1261916-23-7

4-(2-Fluoro-4-methoxycarbonylphenyl)-2-hydroxypyridine, 95%

Cat. No. B6368170
M. Wt: 247.22 g/mol
InChI Key: HHQWOPBDLXQKPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Fluoro-4-methoxycarbonylphenyl)-2-hydroxypyridine, 95% (4-FMC-2-HP) is a synthetic compound that is widely used in scientific research, particularly in the fields of biochemistry and physiology. It has been found to have a number of beneficial effects in laboratory experiments, and is being studied further for its potential applications in medical research.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 4-(2-Fluoro-4-methoxycarbonylphenyl)-2-hydroxypyridine involves the reaction of 2-hydroxypyridine with 2-fluoro-4-methoxycarbonylbenzoyl chloride in the presence of a base, followed by reduction of the resulting intermediate with a reducing agent.

Starting Materials
2-hydroxypyridine, 2-fluoro-4-methoxycarbonylbenzoyl chloride, base, reducing agent

Reaction
Step 1: 2-hydroxypyridine is reacted with 2-fluoro-4-methoxycarbonylbenzoyl chloride in the presence of a base, such as triethylamine or pyridine, to form the intermediate 4-(2-Fluoro-4-methoxycarbonylphenyl)-2-hydroxypyridine-1-oxide., Step 2: The intermediate is then reduced with a reducing agent, such as sodium borohydride or lithium aluminum hydride, to yield the final product, 4-(2-Fluoro-4-methoxycarbonylphenyl)-2-hydroxypyridine., Step 3: The product is purified by recrystallization or column chromatography.

Scientific Research Applications

4-(2-Fluoro-4-methoxycarbonylphenyl)-2-hydroxypyridine, 95% has been used in a number of scientific research studies. It has been found to be an effective inhibitor of the enzyme tyrosine kinase, which is involved in a number of cellular processes. This makes it a useful tool for studying the role of tyrosine kinase in various diseases and conditions. In addition, 4-(2-Fluoro-4-methoxycarbonylphenyl)-2-hydroxypyridine, 95% has been used in studies of the metabolism of carbohydrates, and its effects on the regulation of blood sugar levels. It has also been studied for its potential to inhibit the growth of cancer cells, and as an inhibitor of the enzyme cyclooxygenase-2 (COX-2).

Mechanism Of Action

The mechanism of action of 4-(2-Fluoro-4-methoxycarbonylphenyl)-2-hydroxypyridine, 95% is not fully understood, but it is believed to act by inhibiting the activity of tyrosine kinase. This enzyme is involved in a number of cellular processes, including cell growth and differentiation, and its inhibition by 4-(2-Fluoro-4-methoxycarbonylphenyl)-2-hydroxypyridine, 95% can have a number of beneficial effects. In addition, 4-(2-Fluoro-4-methoxycarbonylphenyl)-2-hydroxypyridine, 95% has been shown to inhibit the activity of the enzyme COX-2, which is involved in the production of inflammatory compounds.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4-(2-Fluoro-4-methoxycarbonylphenyl)-2-hydroxypyridine, 95% are still being studied, but it has been shown to have a number of beneficial effects in laboratory experiments. It has been found to inhibit the growth of cancer cells, and to reduce the production of inflammatory compounds. In addition, 4-(2-Fluoro-4-methoxycarbonylphenyl)-2-hydroxypyridine, 95% has been shown to regulate the metabolism of carbohydrates and to reduce blood sugar levels.

Advantages And Limitations For Lab Experiments

4-(2-Fluoro-4-methoxycarbonylphenyl)-2-hydroxypyridine, 95% has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high degree of purity. In addition, it is relatively stable and has a long shelf life. However, it has some limitations for use in laboratory experiments. It is not soluble in water, and therefore must be dissolved in a solvent such as methanol for use in experiments. In addition, the effects of 4-(2-Fluoro-4-methoxycarbonylphenyl)-2-hydroxypyridine, 95% can vary depending on the conditions of the experiment, and it can have toxic effects at high concentrations.

Future Directions

There are a number of potential future directions for research into 4-(2-Fluoro-4-methoxycarbonylphenyl)-2-hydroxypyridine, 95%. These include further studies of its potential to inhibit the growth of cancer cells and to regulate the metabolism of carbohydrates. In addition, further studies of its effects on the regulation of blood sugar levels and its potential to inhibit the activity of COX-2 are warranted. Additionally, further research into the mechanism of action of 4-(2-Fluoro-4-methoxycarbonylphenyl)-2-hydroxypyridine, 95% is needed in order to fully understand its effects. Finally, further studies into the potential applications of 4-(2-Fluoro-4-methoxycarbonylphenyl)-2-hydroxypyridine, 95% in medical research are also needed.

properties

IUPAC Name

methyl 3-fluoro-4-(2-oxo-1H-pyridin-4-yl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO3/c1-18-13(17)9-2-3-10(11(14)6-9)8-4-5-15-12(16)7-8/h2-7H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHQWOPBDLXQKPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C2=CC(=O)NC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20683076
Record name Methyl 3-fluoro-4-(2-oxo-1,2-dihydropyridin-4-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20683076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Fluoro-4-methoxycarbonylphenyl)-2-hydroxypyridine

CAS RN

1261916-23-7
Record name Methyl 3-fluoro-4-(2-oxo-1,2-dihydropyridin-4-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20683076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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